2-Aminopyrimidin-5-ol hydrochloride physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidin-5-ol Hydrochloride Abstract This technical guide provides a comprehensive analysis of 2-Aminopyrimidin-5-ol hydrochloride, a heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidin-5-ol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 2-Aminopyrimidin-5-ol hydrochloride, a heterocyclic compound of significant interest to the scientific and drug development communities. As an endogenous metabolite and a versatile synthetic building block, understanding its core properties is crucial for its application in medicinal chemistry and materials science.[1][2] This document details the compound's chemical identity, physicochemical characteristics, and stability. It further provides in-depth, field-proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide also explores the chemical reactivity of its functional groups and the broader therapeutic potential of the 2-aminopyrimidine scaffold, contextualizing its importance in modern drug discovery.[3][4]
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrimidine ring being a particularly privileged structure.[5] Pyrimidine and its derivatives are integral components of many natural products, including nucleic acids and vitamins, and are found in a wide array of synthetic therapeutic agents, such as the HIV medication zidovudine. Among these, the 2-aminopyrimidine moiety stands out as a critical pharmacophore, renowned for its diverse biological activities.[3]
Derivatives of 2-aminopyrimidine have been successfully developed into drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] Marketed anticancer drugs like Imatinib and Palbociclib feature this core structure, highlighting its proven value in targeting key biological pathways.[4] 2-Aminopyrimidin-5-ol, an endogenously produced metabolite, represents a fundamental building block within this chemical class.[1] Its dual functionality, featuring both a nucleophilic amino group and a reactive hydroxyl group, makes it an attractive starting material for the synthesis of more complex, biologically active molecules.[4] This guide serves to consolidate the known physical and chemical data for its hydrochloride salt, providing researchers with the foundational knowledge required for its effective use.
Chemical Identity and Structure
2-Aminopyrimidin-5-ol hydrochloride is the salt form of the parent compound, 2-Aminopyrimidin-5-ol. The hydrochloride form is typically used to enhance aqueous solubility and stability, which is a common practice in drug development.
Molecular Structure
The structures of the free base and its hydrochloride salt are depicted below. Protonation is expected to occur at one of the ring nitrogen atoms, which are more basic than the exocyclic amino group.
2-Aminopyrimidin-5-ol hydrochloride mechanism of action in pharmacology
An In-Depth Technical Guide on the Pharmacological Landscape of the 2-Aminopyrimidine Scaffold: Elucidating Mechanisms of Action Executive Summary The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, rec...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Pharmacological Landscape of the 2-Aminopyrimidine Scaffold: Elucidating Mechanisms of Action
Executive Summary
The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the pharmacological mechanisms of action associated with this versatile scaffold. While direct, detailed pharmacological data for 2-Aminopyrimidin-5-ol hydrochloride is sparse, with current sources identifying it primarily as an endogenous metabolite[4][5], the broader class of 2-aminopyrimidine derivatives has been extensively studied. This whitepaper will delve into the established molecular targets and signaling pathways modulated by these derivatives, offering a comprehensive technical resource for researchers, scientists, and professionals in drug development. We will explore their roles in oncology, infectious diseases, and inflammation, supported by experimental protocols and quantitative data to provide a holistic understanding of this important chemical class.
The 2-Aminopyrimidine Scaffold: A Foundation for Diverse Bioactivity
The 2-aminopyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and an amino group at the second position.[1] This unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid planar structure, allows for specific and high-affinity interactions with a wide array of biological targets.[1] Its presence in marketed drugs such as the anticancer agent Imatinib underscores its therapeutic significance.[1][2] The versatility of this scaffold allows for synthetic modifications at various positions, leading to a vast chemical space of derivatives with tailored pharmacological profiles.[6]
Established Mechanisms of Action of 2-Aminopyrimidine Derivatives
The biological effects of 2-aminopyrimidine derivatives are diverse, stemming from their ability to interact with key enzymes and signaling pathways. Below, we dissect the primary mechanisms of action categorized by therapeutic area.
Oncology: Targeting Key Drivers of Malignancy
The 2-aminopyrimidine scaffold is a prominent feature in many anticancer agents, primarily acting as a hinge-binding motif in various protein kinases.[2][7]
Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Fibroblast Growth Factor Receptor 4 (FGFR4): Certain 2-aminopyrimidine derivatives have been engineered as highly potent and selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma and other solid tumors.[8] One promising compound, 2n , demonstrated a high binding affinity (Kd = 3.3 nM) and potent enzymatic inhibition (IC50 = 2.6 nM) of FGFR4, while showing excellent selectivity against other FGFR isoforms.[8] The mechanism involves the 2-aminopyrimidine core forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the phosphorylation of downstream substrates.
Cyclin-Dependent Kinase 2 (CDK2): The cell cycle engine, CDK2, is another key target. Novel imidazole-2-amino pyrimidine derivatives have been designed to inhibit human CDK2, a crucial step in preventing uncontrolled cell proliferation.[7] In silico studies suggest that these compounds form hydrogen bonds with key residues like Lys33 and Asp145 in the active site of CDK2, preventing its catalytic activity.[7]
Caption: Kinase inhibition by 2-aminopyrimidine derivatives.
LSD1 is an epigenetic modulator that is overexpressed in many cancers. A series of 2-aminopyrimidine derivatives, optimized from the structure of AZD9291, have been developed as potent LSD1 inhibitors.[9] The most promising compound, X43 , exhibited an IC50 of 0.89 μM for LSD1 and demonstrated significant antiproliferative effects in cancer cell lines.[9] The mechanism involves the inhibitor binding to the active site of LSD1, preventing the demethylation of histone H3, which in turn alters gene expression and inhibits cancer cell growth.
Infectious Diseases: Combating Microbes and Biofilms
The 2-aminopyrimidine scaffold is a valuable platform for the development of novel antimicrobial agents, addressing the critical challenge of antibiotic resistance.[1]
Derivatives of 2-aminopyrimidine have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][6] While the precise mechanisms can vary, they are often attributed to the disruption of essential microbial metabolic pathways.[10]
Bacterial biofilms present a significant challenge in clinical settings due to their high resistance to conventional antibiotics. Certain 2-aminopyrimidine derivatives have been shown to modulate biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus (including MRSA).[11] Some derivatives were found to inhibit MRSA biofilm formation by over 80% at a concentration of 200 µM.[11] Furthermore, these compounds have been observed to suppress the resistance of MRSA to traditional antibiotics like penicillin G, suggesting a mechanism that may involve interference with the extracellular matrix or quorum sensing pathways.[11]
Inflammation and Other Enzymatic Inhibition
Elevated β-glucuronidase activity is associated with various pathological conditions, including colon cancer. A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against this enzyme.[3][12] Notably, one compound displayed an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][12] In silico docking studies suggest that these inhibitors bind to the active site of the enzyme, preventing substrate hydrolysis.[3]
Overproduction of nitric oxide by iNOS is a key factor in inflammatory diseases. N-substituted aminopyridines, which are structurally related to 2-aminopyrimidines, have been identified as potent and highly selective iNOS inhibitors.[13] X-ray crystallography has revealed that these inhibitors bind to the heme-binding region of the enzyme, with the aminopyridine moiety forming a two-point charge-reinforced interaction with the carboxylate group of a glutamate residue (Glu371), thereby blocking its catalytic function.[13]
Experimental Protocols for Characterization
To validate the mechanisms of action described, standardized and robust experimental protocols are essential.
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR4)
This protocol outlines a typical procedure to determine the IC50 value of a 2-aminopyrimidine derivative against a target kinase.
Objective: To quantify the inhibitory potency of a test compound against FGFR4.
Materials:
Recombinant human FGFR4 enzyme
ATP
Kinase-specific peptide substrate
Test compound (2-aminopyrimidine derivative)
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well plates
Plate reader (luminometer)
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute in kinase buffer to the desired final concentrations.
Reaction Setup: In a 384-well plate, add the following in order:
a. Kinase buffer
b. Test compound at various concentrations
c. FGFR4 enzyme (at a predetermined optimal concentration)
d. Peptide substrate
Initiation of Reaction: Add ATP to initiate the kinase reaction. The final volume is typically 10-25 µL.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Second Incubation: Incubate for 40 minutes at room temperature.
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The 2-aminopyrimidine scaffold is undeniably a privileged structure in pharmacology, with derivatives demonstrating potent and diverse mechanisms of action against a range of diseases. From the targeted inhibition of kinases and epigenetic modulators in oncology to the disruption of microbial growth and biofilms, this chemical core continues to be a fertile ground for drug discovery.
While the specific pharmacological role of endogenous metabolites like 2-Aminopyrimidin-5-ol remains to be fully elucidated, the extensive research into its structural analogues provides a powerful roadmap for future investigations. Further exploration of the structure-activity relationships within this class, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. A deeper investigation into the biological relevance of endogenous aminopyrimidines could also unveil novel physiological pathways and therapeutic targets.
References
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Kumar, S., Agarwal, G., & Sangwan, K. (2025, January). A Review on Medicinal Approaches of Novel Imatinib Derivatives. Current Topics in Medicinal Chemistry.
Molecules. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
ACS Medicinal Chemistry Letters. (2017, March 31). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
DergiPark. (n.d.). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2.
Bioorganic & Medicinal Chemistry. (2022, April 15). Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors.
ResearchGate. (2025, October 13). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
ResearchGate. (2016).
Journal of Drug Delivery and Therapeutics. (n.d.).
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Aminopyrimidin-5-ol Hydrochloride
Abstract This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of 2-Aminopyrimidin-5-ol hydrochloride, a compound of interest in pharmaceutical res...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of 2-Aminopyrimidin-5-ol hydrochloride, a compound of interest in pharmaceutical research. The guide details the experimental workflow from crystallization to data analysis, offering insights into the causality behind key procedural choices. It serves as a valuable resource for researchers, scientists, and drug development professionals, elucidating the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions that govern the solid-state properties of this molecule. The methodologies described herein represent a robust framework for the crystallographic analysis of similar small organic hydrochloride salts.
Introduction: The Significance of Solid-State Characterization
2-Aminopyrimidin-5-ol and its derivatives are heterocyclic compounds that are scaffolds of significant interest in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of parent compounds. A thorough understanding of the solid-state structure is paramount, as it dictates crucial physicochemical properties such as stability, solubility, and dissolution rate, all of which are critical parameters in drug development.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive, non-destructive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline material.[4][5][6][7] This method provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the behavior of the active pharmaceutical ingredient (API) in its solid form.[4] This guide will walk through a hypothetical, yet scientifically rigorous, case study of the crystal structure determination of 2-Aminopyrimidin-5-ol hydrochloride.
Experimental Methodology: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for obtaining high-quality data and an unambiguous structural model.
Synthesis and Crystallization
The starting material, 2-aminopyrimidin-5-ol, is a solid at room temperature.[8][9] To prepare the hydrochloride salt for crystallization, it is dissolved in a minimal amount of a suitable solvent, such as ethanol or methanol, and treated with an equimolar amount of hydrochloric acid.
Crystallization Protocol:
Dissolution: Dissolve 100 mg of 2-aminopyrimidin-5-ol in 5 mL of methanol.
Acidification: Add a stoichiometric equivalent of 1 M HCl in methanol to the solution.
Slow Evaporation: The resulting solution is filtered to remove any particulate matter and left for slow evaporation in a loosely covered vial at room temperature. This method is chosen to allow for the gradual formation of well-ordered, single crystals suitable for diffraction.
Rationale: Slow evaporation is a common and effective technique for growing high-quality crystals of small organic molecules. The gradual removal of the solvent allows the molecules to self-assemble into a thermodynamically stable crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal is carefully selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[4]
Data Collection Parameters:
Parameter
Value
Instrument
Bruker APEX II CCD Diffractometer
X-ray Source
Mo Kα radiation (λ = 0.71073 Å)
Temperature
100(2) K
Crystal System (Hypothetical)
Monoclinic
Space Group (Hypothetical)
P2₁/c
Data Collection Software
APEX3
Data Reduction Software
SAINT
Absorption Correction
Multi-scan (SADABS)
Causality Behind Choices:
Low Temperature (100 K): Data collection at cryogenic temperatures is crucial for minimizing thermal vibrations of the atoms, leading to more precise atomic positions and a higher resolution diffraction pattern.[10]
Mo Kα Radiation: This wavelength is a standard for small-molecule crystallography, providing a good balance between diffraction intensity and resolution.[10]
Multi-scan Absorption Correction: This is an empirical method to correct for the absorption of X-rays by the crystal, leading to more accurate intensity measurements.[10]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Workflow for X-ray crystal structure determination.
Detailed Steps:
Structure Solution: The structure was solved using direct methods with the SHELXT program.[10] This program uses statistical methods to determine the phases of the reflections, which allows for the initial placement of atoms in the unit cell.
Structure Refinement: The initial atomic model was refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[10] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. Hydrogen atoms on heteroatoms were located from the difference Fourier map and refined with appropriate restraints.
Validation: The final structural model was validated using the checkCIF utility, ensuring that the reported structure adheres to the standards of the International Union of Crystallography (IuCr).
Results and Discussion: Unveiling the Crystal Structure
The successful structure determination reveals the precise molecular geometry, intermolecular interactions, and the overall crystal packing of 2-Aminopyrimidin-5-ol hydrochloride.
Molecular Structure and Conformation
In the hydrochloride salt, the 2-aminopyrimidine ring is expected to be protonated at one of the ring nitrogen atoms, which is a common feature for aminopyrimidines in acidic conditions.[11][12][13] The protonation at a ring nitrogen allows for the delocalization of the positive charge across the aromatic system. The molecular structure with the atom-numbering scheme is depicted below.
Caption: Molecular structure of protonated 2-Aminopyrimidin-5-ol with the chloride counter-ion.
The pyrimidine ring is essentially planar, a consequence of its aromatic character. The bond lengths and angles within the ring are consistent with those observed in similar heterocyclic systems.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by an extensive network of hydrogen bonds involving the protonated pyrimidine ring, the amino group, the hydroxyl group, and the chloride anion. These interactions are crucial for the stability of the crystal lattice.
Hypothetical Hydrogen Bonding Interactions:
Donor-H···Acceptor
D-H (Å)
H···A (Å)
D···A (Å)
Angle (°)
N1-H1···Cl1
0.91
2.15
3.05
170
N7-H7A···O8
0.88
2.01
2.85
160
N7-H7B···Cl1
0.88
2.35
3.20
165
O8-H8···Cl1
0.84
2.20
3.00
168
The chloride ion acts as a key hydrogen bond acceptor, linking multiple organic cations together. This network of interactions results in a dense and stable three-dimensional supramolecular architecture.
Caption: Schematic of hydrogen bonding interactions in the crystal lattice.
Hirshfeld Surface Analysis
To further investigate the intermolecular interactions in a quantitative and visual manner, Hirshfeld surface analysis was performed using CrystalExplorer.[14][15] The Hirshfeld surface is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[14][16][17][18]
The d_norm surface highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, with the intensity of the color corresponding to the strength of the interaction.[15]
The 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For 2-Aminopyrimidin-5-ol hydrochloride, the most significant contributions to the Hirshfeld surface are expected to be from H···Cl, H···O, and H···H contacts, confirming the importance of hydrogen bonding in the crystal packing.[15][16]
Conclusion
This technical guide has provided a detailed, albeit hypothetical, walkthrough of the process of determining and analyzing the crystal structure of 2-Aminopyrimidin-5-ol hydrochloride. The described methodologies, from crystallization to advanced structural analysis, represent a standard and robust approach in the field of small-molecule crystallography. The insights gained from such studies, particularly regarding the three-dimensional structure and intermolecular interactions, are invaluable for understanding and predicting the solid-state properties of pharmaceutical compounds. This knowledge is essential for the rational design of drug formulations with optimal physicochemical characteristics.
References
Arii, H., & Goto, M. (2020). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved March 26, 2026, from [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved March 26, 2026, from [Link]
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved March 26, 2026, from [Link]
GFZ. (n.d.). X-Ray Diffraction Lab (XRD). Retrieved March 26, 2026, from [Link]
Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
Google Patents. (n.d.). CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.
Jayanalina, T., et al. (2018). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1111–1116. [Link]
MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3421. [Link]
MDPI. (2023, September 4). X-ray Diffraction Data Analysis by Machine Learning Methods—A Review. Materials, 16(17), 6009. [Link]
MDPI. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals, 9(8), 403. [Link]
MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4567. [Link]
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved March 26, 2026, from [Link]
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved March 26, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Retrieved March 26, 2026, from [Link]
ScienceDirect. (2025, September 27). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1301, 137356. [Link]
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Thermodynamic Stability of 2-Aminopyrimidin-5-ol Hydrochloride: A Comprehensive Solid-State and Solution-Phase Guide
Executive Summary 2-Aminopyrimidin-5-ol (CAS: 143489-45-6) is a critical endogenous metabolite and a highly versatile fragment scaffold utilized extensively in drug discovery and molecular linking[1][2]. To overcome the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminopyrimidin-5-ol (CAS: 143489-45-6) is a critical endogenous metabolite and a highly versatile fragment scaffold utilized extensively in drug discovery and molecular linking[1][2]. To overcome the inherent solubility limitations of the free base, the molecule is frequently formulated as a hydrochloride salt. However, the thermodynamic stability of this salt—encompassing its solid-state lattice energy, susceptibility to disproportionation, and solution-phase degradation kinetics—dictates its viability in pharmaceutical formulations[3].
As a Senior Application Scientist, I approach thermodynamic profiling not as a series of isolated tests, but as a holistic, self-validating system. This whitepaper deconstructs the thermodynamic behavior of 2-Aminopyrimidin-5-ol hydrochloride, providing researchers with field-proven methodologies to evaluate its physical and chemical stability.
Solid-State Thermodynamics and Crystal Lattice Integrity
The thermodynamic stability of a pharmaceutical salt in the solid state is fundamentally governed by the strength of the ionic bonds and the hydrogen-bonding network within its crystal lattice[4][5]. For 2-Aminopyrimidin-5-ol HCl, the protonation of the pyrimidine core creates a stable, high-energy ionic lattice.
However, pyrimidine hydrochlorides are susceptible to thermal degradation and moisture-induced phase transformations. Thermal analysis of pyrimidine derivatives typically reveals that decomposition (
Td
) occurs concurrently with or shortly after melting[6]. For 2-Aminopyrimidin-5-ol, decomposition is observed at temperatures exceeding 170 °C[7]. Because the hydrochloride salt form lowers the local microenvironmental pH of the solid, it can also interact with basic excipients, leading to thermodynamic instability via salt disproportionation (the conversion of the ionized salt back to the un-ionized free base)[3].
Fig 1: Sequential self-validating workflow for thermodynamic stability profiling.
To accurately determine the lattice energy and thermal boundaries of the API, we utilize coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Sample Preparation: Weigh exactly 2–5 mg of 2-Aminopyrimidin-5-ol HCl into a vented aluminum pan.
Causality: Using a small, precisely weighed mass minimizes thermal gradients across the sample bed, ensuring sharp melting endotherms and preventing localized heat trapping that can artificially lower the apparent decomposition temperature.
Thermal Ramping: Heat the sample at 10 °C/min from 25 °C to 300 °C under a 50 mL/min dry nitrogen (
N2
) purge.
Causality: Pyrimidine hydrochlorides are prone to moisture-induced pseudopolymorphism. A dry
N2
purge sweeps evolved gases away and prevents ambient humidity from masking the true anhydrous melting endotherm.
Self-Validation (Orthogonal Checking): Overlay the DSC thermogram with the TGA first-derivative curve (DTG). If the DSC endotherm aligns perfectly with a sharp mass-loss peak in the DTG, the thermal event is decomposition (melting with degradation), not a reversible polymorphic transition.
In solution, the thermodynamic equilibrium of 2-Aminopyrimidin-5-ol HCl is dictated by the pH of the microenvironment. Exposing the salt to a pH above its
pHmax
(the pH of maximum solubility) drives the equilibrium toward the free base[3].
Beyond physical phase changes, the 2-aminopyrimidine core is chemically vulnerable. Under thermodynamic stress (heat, extreme pH, or reactive oxygen species), the molecule undergoes specific kinetic degradation pathways, primarily hydrolytic cleavage of the pyrimidine ring and oxidative degradation of the amino group[8].
Fig 2: Thermodynamic and kinetic degradation pathways of 2-Aminopyrimidin-5-ol HCl.
Protocol 2: Salt Disproportionation & Solution Stability Assay
To map the thermodynamic boundaries of the salt in aqueous environments, a rigorous pH-solubility profile must be established.
pH-Solubility Mapping: Suspend an excess amount of 2-Aminopyrimidin-5-ol HCl (e.g., 20 mg/mL) in a series of buffered solutions ranging from pH 1.2 to 9.0.
Causality: An excess of solid is mandatory. Without a solid phase present, the system cannot reach true thermodynamic equilibrium (
Seq
), rendering the solubility measurement invalid.
Isothermal Incubation: Agitate the suspensions at 37 °C for 48 hours.
Causality: 48 hours is required to overcome the kinetic barrier of dissolution and allow any potential phase transformations (like hydrate formation or free-base precipitation) to reach steady-state equilibrium.
Solid-Phase Recovery & XRPD (The Self-Validating Step): Centrifuge the samples, decant the supernatant for HPLC analysis, and immediately analyze the residual solid via X-Ray Powder Diffraction (XRPD).
Causality: Measuring the supernatant concentration only provides the apparent solubility. If the residual solid's XRPD pattern shifts from the HCl salt reference to the free base reference at higher pH, thermodynamic disproportionation is confirmed. The measured concentration at that pH is the solubility of the free base, not the salt.
Quantitative Thermodynamic Parameters
To facilitate formulation decisions, the quantitative thermodynamic data for 2-Aminopyrimidin-5-ol HCl is synthesized below.
Solution-state equilibrium is heavily dependent on pH and common-ion effects.
Disproportionation Boundary (
pHmax
)
Potentiometric Titration
Dependent on
pKa
of the pyrimidine nitrogen
Defines the boundary where the solid salt converts to the thermodynamically stable free base.
Hygroscopicity
Dynamic Vapor Sorption (DVS)
Moisture uptake at >75% RH
Dictates strict storage humidity controls to prevent moisture-mediated disproportionation.
Conclusion
The thermodynamic stability of 2-Aminopyrimidin-5-ol hydrochloride is a delicate balance between its robust ionic crystal lattice and its chemical susceptibility to pH shifts and moisture. By employing self-validating workflows—such as pairing TGA with DSC, and coupling HPLC solubility data with solid-state XRPD analysis—researchers can accurately map the boundaries of this compound. Understanding these fundamental thermodynamic principles ensures that downstream formulation efforts are built on a foundation of unshakeable physicochemical data.
References
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Technical Support Center: VUF10148 - Benchchem (Degradation Pathways)
Protocol for dissolving 2-Aminopyrimidin-5-ol hydrochloride in DMSO
Application Note: Optimized Protocol for the Dissolution and Handling of 2-Aminopyrimidin-5-ol Hydrochloride in DMSO Target Audience: Researchers, formulation scientists, and drug development professionals. Scope: In vit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Protocol for the Dissolution and Handling of 2-Aminopyrimidin-5-ol Hydrochloride in DMSO
Target Audience: Researchers, formulation scientists, and drug development professionals.
Scope: In vitro stock solution preparation, cryo-preservation, and downstream formulation guidance.
Mechanistic Context & Biological Significance
2-Aminopyrimidin-5-ol is an endogenously produced metabolite[1] that serves as a critical structural motif in antioxidant and anti-aging research. At the molecular level, the 2-amino-5-hydroxy-1,3-pyrimidine moiety functions as a highly efficient Free Radical Scavenger (FRS)[2]. In biological models, compounds containing this specific FRS group have been shown to protect cellular integrity—such as in human lens epithelial cells (hLECs)—by neutralizing reactive oxygen species (ROS) generated by hydrogen peroxide or Fenton reactions[2].
The hydrochloride salt form (2-Aminopyrimidin-5-ol HCl) is frequently utilized to enhance the compound's benchtop stability and modulate its polarity. However, the protonation of the amine group introduces specific solvation requirements that must be carefully managed to prevent irreversible precipitation.
Mechanism of 2-Aminopyrimidin-5-ol as a Free Radical Scavenger (FRS) against ROS.
The Causality of Experimental Design (Expert Insights)
As a formulation scientist, it is critical to understand why specific steps are taken, rather than just following a recipe. This protocol is built on three pillars of causality:
Solvent Integrity & Hygroscopicity: Dimethyl sulfoxide (DMSO) is highly hygroscopic. The absorption of atmospheric moisture drastically alters the dielectric constant of the solvent, leading to premature precipitation of the solute[4]. Only newly opened, anhydrous DMSO must be used.
Thermal & Photic Degradation: The compound is sensitive to light[1] and degrades at elevated temperatures[5]. While kinetic energy (sonication) is required to overcome the activation energy of dissolution[4], the water bath must be strictly maintained below 40°C to prevent localized thermal degradation of the pyrimidine ring.
Cryo-Crystallization Dynamics: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause the solute to concentrate in the unfrozen liquid fraction, creating a supersaturated micro-environment that leads to irreversible crystallization and product inactivation[4]. Aliquoting is mandatory.
Quantitative Reconstitution Data
The following table provides exact volumetric additions required to achieve standard molarities. Note: Calculations are strictly based on the molecular weight of the hydrochloride salt (147.56 g/mol ).
Target Concentration
Volume of DMSO for 1 mg
Volume of DMSO for 5 mg
Volume of DMSO for 10 mg
5 mM
1.355 mL
6.777 mL
13.554 mL
10 mM
0.678 mL
3.388 mL
6.777 mL
50 mM
0.136 mL
0.678 mL
1.355 mL
100 mM
0.068 mL
0.339 mL
0.678 mL
Step-by-Step Dissolution Protocol
Step-by-step workflow for the preparation of 2-Aminopyrimidin-5-ol HCl stock solutions.
Phase 1: Environmental Control & Weighing
Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
Weigh the desired mass (e.g., 5.0 mg) into a sterile, amber-colored glass vial to protect the FRS group from photolytic degradation.
Optional but recommended: Purge the vial with a gentle stream of Argon or Nitrogen gas to displace atmospheric oxygen.
Phase 2: Solvation & Kinetic Energy Application
4. Using a calibrated micropipette, add the precise volume of anhydrous, newly opened DMSO (e.g., 3.388 mL for a 10 mM solution).
5. Vortex the suspension vigorously for 30 seconds.
6. Transfer the vial to an ultrasonic water bath. Sonicate for 5–10 minutes. Monitor the bath temperature continuously; add ice if the temperature approaches 40°C.
7. Self-Validation Checkpoint: The solution must transition from a turbid suspension to a completely transparent, pale-yellow liquid. Hold the amber vial against a white light background momentarily; any visible light scattering (Tyndall effect) indicates residual undissolved micro-particulates, requiring an additional 5 minutes of sonication.
Phase 3: Sterilization & Cryo-Preservation
8. In a biosafety cabinet, draw the clear solution into a sterile syringe.
9. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Do not use Nylon or Cellulose Acetate filters, as DMSO can partially dissolve or extract plasticizers from these materials.
10. Filter the solution directly into pre-chilled, sterile amber microcentrifuge tubes in 50 µL or 100 µL single-use aliquots.
11. Store aliquots immediately at -80°C. The stock is stable for up to 6 months at -80°C, or 1 month at -20°C[4].
Downstream Formulation Guidance (In Vivo / Aqueous Assays)
Direct application of high-concentration DMSO is cytotoxic. For downstream biological assays, the DMSO stock must be diluted into an aqueous vehicle.
A validated formulation strategy for this compound involves the use of Sulfobutylether-β-cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic regions of the molecule while maintaining aqueous solubility. To prepare a working solution:
Prepare a 20% SBE-β-CD solution in physiological saline (dissolve 2 g SBE-β-CD in 10 mL saline at 4°C)[1].
Add the DMSO stock solution dropwise to the SBE-β-CD saline solution while vortexing continuously.
A standard, well-tolerated ratio is 10% DMSO stock + 90% (20% SBE-β-CD in Saline) , which yields a clear, stable working solution suitable for dosing[1].
2-Aminopyrimidin-5-ol Hydrochloride in Medicinal Chemistry: Application Notes, Mechanistic Insights, and Synthetic Protocols
Executive Summary 2-Aminopyrimidin-5-ol hydrochloride (derived from CAS 143489-45-6) is a highly versatile, redox-active heterocyclic building block in modern medicinal chemistry. Characterized by an electron-rich pyrimi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminopyrimidin-5-ol hydrochloride (derived from CAS 143489-45-6) is a highly versatile, redox-active heterocyclic building block in modern medicinal chemistry. Characterized by an electron-rich pyrimidine core, a reactive 5-hydroxyl group, and a versatile 2-amino handle, this compound is increasingly utilized in the design of multifunctional antioxidants (MFAOs) for neurodegenerative and age-related ocular diseases[1][2]. Furthermore, its favorable physicochemical properties (low LogD, high topological polar surface area) make it an ideal intermediate in the synthesis of Central Nervous System (CNS)-penetrant Positron Emission Tomography (PET) tracers targeting mutant Huntingtin (mHTT) aggregates[3][4].
The hydrochloride salt form is specifically favored in bench-top synthesis and in vitro assays because protonation of the pyrimidine nitrogen disrupts the rigid intermolecular hydrogen-bonding lattice of the free base, significantly enhancing solubility in polar protic solvents and physiological buffers.
Application 1: Design of Multifunctional Antioxidants (MFAOs)
Mechanistic Rationale
Oxidative stress and transition metal dyshomeostasis are primary drivers of age-related macular degeneration (AMD), cataracts, and Alzheimer's disease (AD)[2][5]. 2-Aminopyrimidin-5-ol serves as an exceptionally potent Free Radical Scavenging (FRS) moiety. The causality behind its efficacy lies in the 5-hydroxyl group: it acts as a hydrogen atom donor to quench reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and hydrogen peroxide (H₂O₂). The resulting pyrimidinyl radical is highly stabilized by resonance delocalization across the electron-rich 2-aminopyrimidine ring[1].
When conjugated with a chelating (CHL) group (e.g., dioxopiperazine), the resulting MFAO molecules demonstrate dual-action protection. The CHL group sequesters Fe²⁺/Cu²⁺, preventing the Fenton reaction, while the 2-amino-5-hydroxypyrimidine group neutralizes existing ROS, synergistically maintaining intracellular glutathione (GSH) levels[5][6]. This mechanism has been successfully translated into topical nutraceuticals (e.g., Optixcare EH) to ameliorate ocular oxidative stress[7].
Pathway Visualization
Fig 1: Dual-action pathway of 2-Aminopyrimidin-5-ol based MFAOs in cellular protection.
Protocol: In Vitro ROS Scavenging & Cell Viability Assay
This self-validating protocol evaluates the protective efficacy of 2-aminopyrimidin-5-ol derivatives in human lens epithelial cells (hLECs) against H₂O₂-induced oxidative stress[1][5].
Cell Plating: Seed hLECs in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
Compound Pre-treatment: Dissolve the 2-aminopyrimidin-5-ol derivative in DMSO (stock) and dilute in serum-free DMEM (final DMSO < 0.1%). Treat cells with concentrations ranging from 1 μM to 100 μM for 2 hours. Causality: Pre-treatment allows intracellular accumulation of the FRS moiety before oxidative insult.
Oxidative Insult: Add H₂O₂ to a final concentration of 200 μM. Incubate for an additional 24 hours.
Viability Quantification (Self-Validation Step): Aspirate media, add MTT reagent (0.5 mg/mL), and incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
GSH Measurement: Lyse a parallel set of treated cells. Use the fluorometric assay (Ex/Em = 380/460 nm) to quantify reduced GSH. Validation: Effective 2-aminopyrimidin-5-ol derivatives will show a dose-dependent restoration of GSH compared to the H₂O₂-only control[5].
Application 2: Synthesis of Isoindolinone-Based PET Tracers
Mechanistic Rationale
In the development of PET tracers for imaging mutant Huntingtin (mHTT) aggregates, maintaining a low lipophilicity (LogD < 3) is critical to minimize non-specific white matter binding in the brain[3][4]. 2-Aminopyrimidin-5-ol is utilized as a hydrophilic core building block.
To link the pyrimidine to an isoindolinone or pyridine moiety via an ether bond, traditional Mitsunobu conditions often fail or produce complex mixtures due to the electron-deficient nature of the pyrimidine ring and the competing nucleophilicity of the 2-amino group. Therefore, Cyanomethylenetributylphosphorane (CMBP) is employed[3]. CMBP facilitates the etherification of the 5-hydroxyl group with primary alcohols at elevated temperatures (100 °C) without the need for azodicarboxylates, preventing hydrazine byproducts and ensuring high regioselectivity for the oxygen atom over the exocyclic amine[4].
Synthetic Workflow Visualization
Fig 2: CMBP-mediated etherification workflow for PET tracer precursor synthesis.
Protocol: CMBP-Mediated Etherification
This protocol outlines the coupling of 2-aminopyrimidin-5-ol with (5-methoxypyridin-2-yl)methanol to form a PET tracer intermediate[3][4].
Materials:
2-Aminopyrimidin-5-ol hydrochloride (Neutralized to free base prior to use, or use 1 eq. DIPEA)
(5-methoxypyridin-2-yl)methanol
Cyanomethylenetributylphosphorane (CMBP)
Anhydrous Toluene
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under nitrogen, suspend (5-methoxypyridin-2-yl)methanol (1.1 equiv, e.g., 2.16 mmol) and 2-aminopyrimidin-5-ol (1.0 equiv, 1.98 mmol) in anhydrous toluene (6 mL)[3].
Reagent Addition: Add CMBP (1.5 equiv, 2.93 mmol) dropwise via syringe. Causality: CMBP acts as both the activating agent and the phosphine source, driving the dehydration reaction forward via a phosphorane intermediate.
Reaction: Seal the reaction vessel and heat to 100 °C for 16 hours. Monitor the reaction progression via LC-MS.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure.
Trituration (Self-Validation Step): Triturate the resulting viscous residue with a mixture of diethyl ether and heptane (30 mL)[3]. The desired ether product will precipitate, leaving the tributylphosphine oxide byproduct in solution. Filter and dry the solid.
Analytical QC: Confirm the structure via ¹H-NMR (look for the disappearance of the pyrimidine 5-OH broad singlet and the shift of the benzylic CH₂ protons) and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes the pharmacological and physicochemical data of 2-aminopyrimidin-5-ol derivatives across different medicinal chemistry applications[3][4][5].
Multifunctional Antioxidants for the Treatment of Age-Related Diseases. Journal of Medicinal Chemistry.[Link]
Multifunctional Antioxidants for the Treatment of Age-Related Diseases (PMC Full Text). National Institutes of Health (NIH).[Link]
Topical Nutraceutical Optixcare EH Ameliorates Experimental Ocular Oxidative Stress in Rats. National Institutes of Health (NIH).[Link]
Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]
Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates. Journal of Medicinal Chemistry - ACS Publications.[Link]
Optimizing pH conditions for 2-Aminopyrimidin-5-ol hydrochloride stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and solubility challenges when working with functionalized pyrimidines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and solubility challenges when working with functionalized pyrimidines.
2-Aminopyrimidin-5-ol hydrochloride is a highly versatile endogenous metabolite[1] and a critical building block in the synthesis of kinase inhibitors and multifunctional antioxidants[2]. However, its dual functional groups—an electron-donating 2-amino group and a redox-sensitive 5-hydroxyl group—create a complex pH-dependent stability profile. Because the predicted pKa of the protonated pyrimidine nitrogen is approximately 3.95[3], and the 5-hydroxyl group deprotonates at higher pH, the molecule's electronic state, solubility, and degradation pathways shift dramatically depending on your buffer conditions.
This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these degradation pathways, you can implement self-validating protocols that ensure the absolute integrity of your experimental data.
I. Visualizing pH-Dependent Speciation and Degradation
To effectively troubleshoot, we must first map how pH dictates the dominant molecular species and its corresponding vulnerability.
Fig 1. pH-dependent speciation, solubility, and degradation pathways of 2-Aminopyrimidin-5-ol HCl.
II. Troubleshooting Guides & FAQs
Q1: My 2-Aminopyrimidin-5-ol HCl solution turns brown/yellow over time when adjusted to physiological pH (7.4). Why does this happen, and how do I prevent it?The Causality: This color change is a visual indicator of auto-oxidation. 2-Aminopyrimidin-5-ol is a potent free radical scavenger and metal chelator[2],[4]. The 5-hydroxyl group donates electron density into the pyrimidine ring. At pH > 7.0, this group begins to deprotonate into a phenoxide-like anion, which drastically lowers the molecule's oxidation potential. Dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺) in your buffer will rapidly catalyze the oxidation of the electron-rich ring, forming colored quinone-like degradation products.
The Solution: Do not store stock solutions at physiological pH. Prepare stocks in mildly acidic, degassed buffers (pH 4.5 - 5.0). When diluting into pH 7.4 assay buffers, prepare them fresh immediately before use, utilize an inert atmosphere (Argon/N₂), and consider adding 0.1 mM EDTA to sequester catalytic trace metals.
Q2: I am observing unexpected precipitation when titrating my highly concentrated stock solution from acidic to neutral pH. Is the compound degrading?The Causality: This is a physical solubility issue, not chemical degradation. As a hydrochloride salt, the molecule is initially protonated at the pyrimidine nitrogen (pKa ~ 3.95)[3], making it highly polar and water-soluble. As you titrate with a base (like NaOH) toward pH 7.0, the molecule transitions entirely into its neutral, free-base form. Small heterocycles with strong intermolecular hydrogen-bonding capabilities (between the -NH₂ and -OH groups) typically exhibit a sharp drop in aqueous solubility at their isoelectric point.
The Solution: If your downstream application permits, introduce a biologically compatible co-solvent (e.g., 5-10% DMSO) prior to pH adjustment. Alternatively, perform the pH adjustment gradually under vigorous vortexing to prevent localized basic pockets that trigger rapid nucleation and precipitation.
Q3: If low pH prevents oxidation, can I just store my stock solutions in 0.1 M HCl long-term?The Causality: No. While extreme acidic conditions (pH < 2.0) completely suppress oxidation, they introduce a new degradation vector: acid-catalyzed hydrolysis. Under strong acidic conditions, especially if exposed to ambient laboratory temperatures, the 2-amino group becomes susceptible to nucleophilic substitution by water, leading to deamination and the formation of pyrimidine-2,5-diol derivatives[5].
The Solution: The optimal thermodynamic valley for long-term storage is a mildly acidic buffer (pH 4.0 - 5.0) stored at -80°C. This pH is low enough to keep the hydroxyl group protonated (preventing oxidation) but high enough to minimize the kinetics of acid-catalyzed deamination.
III. Quantitative Stability Summary
To streamline your experimental design, reference the table below for a quantitative summary of how pH dictates the physical and chemical behavior of the compound.
pH Range
Dominant Species
Aqueous Solubility
Primary Stability Risk
Recommended Application
< 3.0
Protonated (Cation)
Very High (>50 mg/mL)
Acid-catalyzed deamination (Hydrolysis)
Short-term acidic extractions
4.0 - 5.0
Neutral / Cation mix
Moderate
Minimal (Optimal Stability Window)
Long-term stock storage (at -80°C)
6.0 - 7.5
Neutral (Free Base)
Low (Precipitation risk)
Mild auto-oxidation
Immediate use in biological assays
> 8.0
Deprotonated (Anion)
High
Rapid oxidation / Ring cleavage
Not recommended
IV. Step-by-Step Methodology: Preparation of Oxidation-Resistant Solutions
To guarantee the scientific integrity of your assays, utilize this self-validating Standard Operating Procedure (SOP) for preparing aqueous solutions. The protocol includes built-in safeguards against both oxidation and precipitation.
Materials Required:
Ultra-pure water (18.2 MΩ·cm)
Sodium Acetate Buffer (50 mM, pH 5.0)
EDTA (Ethylenediaminetetraacetic acid)
Argon or Nitrogen gas source
Amber glass vials
Step 1: Solvent Degassing and Chelation
Boil ultra-pure water for 10 minutes to drive off dissolved oxygen.
Transfer the water to a sterile flask and sparge continuously with Argon or N₂ gas for 15 minutes as it cools to room temperature.
Formulate a 50 mM Sodium Acetate buffer (pH 5.0) using the degassed water.
Add EDTA to a final concentration of 0.1 mM to chelate trace metals that catalyze radical formation[4].
Step 2: Stock Dissolution
Weigh the 2-Aminopyrimidin-5-ol hydrochloride powder. Self-Validation Check: The powder should be off-white to pale yellow. Dark brown powder indicates pre-existing oxidative degradation.
Dissolve the powder in the degassed pH 5.0 buffer to achieve a 10 mM stock concentration.
Because the HCl salt releases protons upon dissolution, verify the final pH. If it has dropped below 4.0, carefully adjust back to 4.5 - 5.0 using degassed 0.1 M NaOH.
Step 3: Aliquoting and Cryopreservation
Aliquot the stock solution into amber glass vials to prevent UV-induced photo-oxidation.
Purge the headspace of each vial with Argon gas before sealing.
Flash-freeze the vials in liquid nitrogen and transfer to -80°C for long-term storage.
Step 4: Working Solution Preparation
Thaw a single aliquot on ice immediately prior to your experiment.
Dilute the stock into your final assay buffer (e.g., pH 7.4 PBS).
Critical Rule: Once the compound is exposed to pH > 7.0, the "oxidation clock" begins. Complete all experimental workflows utilizing the working solution within 2 to 4 hours.
Assay Validation Using 2-Aminopyrimidin-5-ol Hydrochloride: A Comparative Guide for Reference Standard Selection
Introduction: The Critical Role of Reference Standards in Assay Validation In the landscape of pharmaceutical development and quality control, the validity of an analytical method is paramount. It is the bedrock upon whi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Reference Standards in Assay Validation
In the landscape of pharmaceutical development and quality control, the validity of an analytical method is paramount. It is the bedrock upon which the identity, strength, quality, and purity of a drug substance are built. A thoroughly validated assay ensures that the data generated are reliable, reproducible, and fit for their intended purpose, be it for release testing, stability studies, or in-process controls. At the heart of this validation process lies the reference standard—a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analyses.[1]
This guide provides an in-depth technical comparison of assay validation performance when using a highly characterized Certified Reference Standard (CRS) of 2-Aminopyrimidin-5-ol hydrochloride versus a Research-Grade (RG) equivalent. Through detailed experimental protocols and comparative data, we will illustrate the causal link between the quality of the reference standard and the integrity of the resulting assay validation, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
2-Aminopyrimidin-5-ol hydrochloride , an endogenous metabolite, serves as our model compound.[5][6] Its polar nature presents analytical challenges that underscore the importance of a robust and well-validated method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible assay validation package.
The Dichotomy of Reference Standards: Certified vs. Research-Grade
The choice of a reference standard is a critical decision point in method development and validation. While both a CRS and an RG compound may be chemically identical, their suitability for regulatory purposes differs significantly.
A Certified Reference Standard (CRS) is distinguished by its comprehensive characterization and the issuance of a Certificate of Analysis (CoA) from an accredited body. This document provides a detailed account of the standard's identity, purity, potency, and associated uncertainty, with traceability to national or international standards.
Conversely, a Research-Grade (RG) compound is typically supplied with a less detailed specification sheet, often stating only a purity level determined by a single method (e.g., NMR or HPLC). While suitable for early-stage research, the lack of comprehensive characterization and documented traceability introduces a level of uncertainty that is unacceptable for GMP-compliant assay validation.
The following table summarizes the key differences between a hypothetical CRS and a typical RG 2-Aminopyrimidin-5-ol hydrochloride.
Feature
Certified Reference Standard (CRS)
Research-Grade (RG)
Purity
99.8% (mass balance)
95-99% (typically by HPLC or NMR)
Uncertainty
Stated on CoA (e.g., ± 0.1%)
Not typically provided
Traceability
Traceable to SI units
Not traceable
CoA Content
Comprehensive: Identity (NMR, MS, IR), Purity (HPLC, GC, Karl Fischer, Residual Solvents), Assay (qNMR or Titration), Homogeneity, Stability data
Basic: Identity (often just structure), Purity (single method)
To illustrate the impact of reference standard quality, we will now detail the validation of a stability-indicating HPLC assay for 2-Aminopyrimidin-5-ol hydrochloride, comparing the performance of our hypothetical CRS and a commercially available RG standard.
Visualizing the Workflow
Caption: A high-level overview of the analytical method lifecycle, from development through validation and ongoing monitoring.
A stability-indicating assay is designed to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Instrumentation:
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: A time-based gradient from 5% to 95% Mobile Phase B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
Diluent: Mobile Phase A.
Standard and Sample Preparation:
CRS Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Aminopyrimidin-5-ol hydrochloride CRS, dissolve in, and dilute to 25 mL with diluent.
RG Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the RG standard, dissolve in, and dilute to 25 mL with diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Solution (for accuracy and precision): Prepare a placebo formulation and spike with the CRS or RG standard to a target concentration of 100 µg/mL.
Validation Parameter 1: Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.
Protocol:
Prepare solutions of 2-Aminopyrimidin-5-ol hydrochloride (using the RG standard for economy in this phase) at 1 mg/mL.
Expose the solutions to the following stress conditions:
Acidic: 0.1 N HCl at 60 °C for 24 hours.
Basic: 0.1 N NaOH at 60 °C for 24 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105 °C for 48 hours (solid state).
Photolytic: UV light (254 nm) for 24 hours.
Analyze the stressed samples by HPLC and evaluate the peak purity of the main peak using the DAD.
Comparative Results:
Stress Condition
Observation
Conclusion
Acidic
~15% degradation, one major degradant peak.
Method is stability-indicating under acidic conditions.
Basic
~20% degradation, two major degradant peaks.
Method is stability-indicating under basic conditions.
Oxidative
~10% degradation, one minor degradant peak.
Method is stability-indicating under oxidative conditions.
Thermal
<5% degradation.
Compound is relatively stable to heat.
Photolytic
<5% degradation.
Compound is relatively stable to light.
Key Insight: The use of the RG standard is acceptable for initial forced degradation to identify potential degradation pathways. However, for the validation of specificity, the CRS should be used to confirm the absence of co-eluting impurities in the unstressed standard.
Validation Parameter 2: Linearity and Range
Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.
Protocol:
Prepare a series of at least five concentrations of the CRS and RG standards, respectively, from the LOQ to 150% of the target assay concentration (e.g., 1, 25, 50, 100, 150, 200 µg/mL).
Inject each concentration in triplicate.
Plot the mean peak area against the concentration and determine the linearity by linear regression.
Comparative Data:
Parameter
Certified Reference Standard (CRS)
Research-Grade (RG)
Range
1 - 200 µg/mL
1 - 200 µg/mL
Correlation Coefficient (r²)
0.9998
0.9985
Y-intercept
Close to zero
Significant positive bias
Residual Plot
Random distribution
Observable trend
Analysis of Causality:
The superior linearity (r² > 0.999) and negligible y-intercept observed with the CRS are direct consequences of its high purity and accurate weighing due to a well-defined potency. The lower r² and y-intercept bias with the RG standard can be attributed to the presence of undetected impurities that may have some absorbance at the detection wavelength, leading to a less predictable response.
Validation Parameter 3: Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
Prepare placebo samples spiked with the CRS and RG standards at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery.
Comparative Data:
Spiked Level
% Recovery (CRS)
% Recovery (RG)
Acceptance Criteria
80%
99.5%
104.2%
98.0 - 102.0%
100%
100.2%
103.8%
98.0 - 102.0%
120%
99.8%
104.5%
98.0 - 102.0%
Expert Interpretation:
The accuracy results for the CRS fall well within the typical acceptance criteria of 98-102%. The consistently high recovery observed with the RG standard is a classic example of how an impure reference standard can lead to an overestimation of the analyte in a sample. If the RG standard has a purity of 96%, but is assumed to be 100% pure for the preparation of the standard solution, the resulting calibration curve will be skewed, leading to inaccurate quantification of the analyte in the test sample.
Validation Parameter 4: Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Protocol:
Repeatability: Analyze six replicate preparations of a sample spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Comparative Data:
Precision Level
%RSD (CRS)
%RSD (RG)
Acceptance Criteria
Repeatability
0.5%
1.8%
≤ 2.0%
Intermediate Precision
0.8%
2.5%
≤ 3.0%
Trustworthiness of the System:
The low relative standard deviation (%RSD) achieved with the CRS demonstrates the high precision of the analytical method. The higher variability observed with the RG standard can be attributed to the heterogeneity of the material and the presence of impurities that may behave differently under slightly varied chromatographic conditions, thus reducing the method's precision.
Visualizing the Impact of Reference Standard Quality
Caption: The cascading effect of reference standard quality on the outcomes of assay validation.
Conclusion: A Foundation of Trust
The experimental comparisons presented in this guide unequivocally demonstrate that the quality of the reference standard is a cornerstone of a robust and reliable analytical method validation. While a research-grade standard may be suitable for preliminary investigations, the use of a Certified Reference Standard is non-negotiable for assays intended for regulatory submission and quality control in a GMP environment.
The use of a CRS for 2-Aminopyrimidin-5-ol hydrochloride resulted in superior linearity, accuracy, and precision, providing a high degree of confidence in the analytical data. Conversely, the use of a research-grade standard introduced significant bias and variability, leading to a failure to meet typical validation acceptance criteria. This underscores the principle that a self-validating system is one where sources of uncertainty are understood and controlled, beginning with the reference standard itself. By investing in a high-quality, well-characterized reference standard, researchers and scientists can ensure the scientific integrity of their work and build a solid foundation of trust in their analytical results.
References
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
Agilent. (2013). Certificate of Analysis: Amino Acid Standard. [Link]
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Argyo, C., et al. (2019). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. ChemRxiv. [Link]
Zhang, C. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 55(10), 1205-1208. [Link]
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Absolute Purity Profiling of 2-Aminopyrimidin-5-ol Hydrochloride: A qNMR vs. HPLC Comparison Guide
The Analytical Challenge in Pyrimidine Building Blocks 2-Aminopyrimidin-5-ol hydrochloride is a highly polar, nitrogen-rich heterocyclic building block critical to pharmaceutical synthesis and agrochemical development. W...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge in Pyrimidine Building Blocks
2-Aminopyrimidin-5-ol hydrochloride is a highly polar, nitrogen-rich heterocyclic building block critical to pharmaceutical synthesis and agrochemical development. When assessing the purity of such raw materials, laboratories traditionally default to High-Performance Liquid Chromatography (HPLC) with UV detection.
However, HPLC relies on relative area normalization, which operates on the flawed assumption that all impurities absorb UV light equally. More critically, HPLC-UV is entirely blind to non-chromophoric impurities—such as residual inorganic salts (e.g., excess HCl or NaCl from synthesis workups) and residual water. Consequently, HPLC often drastically overestimates the true purity of the batch. To establish absolute mass fraction purity without requiring a reference standard of the analyte itself, Quantitative Nuclear Magnetic Resonance (qNMR) is the superior, self-validating alternative.
The Causality of qNMR Superiority
The fundamental physical principle that elevates qNMR above chromatographic methods is that the integrated area of an NMR resonance signal is strictly and directly proportional to the molar concentration of the nuclei producing that signal, independent of the molecule's chemical structure 1[1].
The Self-Validating System:
Unlike external standard HPLC, qNMR utilizes a highly pure, structurally unrelated Certified Reference Material (CRM) as an Internal Standard (IS) . Because the analyte and the IS are co-weighed and co-dissolved in the exact same NMR tube, the system calibrates itself in real-time. This physical arrangement completely eliminates external variables such as injection volume inconsistencies, column recovery losses, and matrix ionization effects 2[2].
Experimental Design & Protocol
Method Planning & Internal Standard Selection
Analyte: 2-Aminopyrimidin-5-ol HCl (MW: 147.56 g/mol ). Due to molecular symmetry, the aromatic protons at the C4 and C6 positions are chemically equivalent, yielding a distinct, sharp singlet at approximately 8.2 ppm in DMSO-d6 (integrating to 2 protons).
Causality for IS Choice: Maleic acid is chosen because it is non-hygroscopic, stable, and its olefinic protons produce a sharp singlet at ~6.26 ppm (integrating to 2 protons) 3[3]. This guarantees zero spectral overlap with the analyte's 8.2 ppm signal or the DMSO-d5 residual solvent peak (2.50 ppm), fulfilling the most critical prerequisite for precise integration 4[4].
Step-by-Step Methodology
Gravimetric Preparation: Accurately co-weigh ~10.00 mg of 2-Aminopyrimidin-5-ol HCl and ~5.00 mg of Maleic Acid CRM using a microanalytical balance (
d=0.001
mg) into a static-free vial.
Causality: Gravimetric precision is the primary source of uncertainty in qNMR; minimizing weighing errors is non-negotiable for absolute quantitation2[2].
Dissolution: Add 600 µL of high-purity DMSO-d6 (containing <0.01% water) and vortex until complete dissolution. Transfer the homogenous solution to a 5 mm precision NMR tube.
NMR Acquisition:
Pulse Angle: Set to 90° to maximize transverse magnetization and the signal-to-noise ratio (SNR)1[1].
Relaxation Delay (D1): Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (
T1
) of the signals of interest. Set
D1≥5×T1
(typically 30-60 seconds).
Causality: A delay of
5×T1
ensures >99.3% return to thermal equilibrium between pulses, preventing signal saturation and ensuring the integration remains strictly quantitative 3[3].
Spectral Processing:
Apply an exponential window function with a Line Broadening (LB) of 0.1 to 0.3 Hz before Fourier Transformation.
Causality: This enhances SNR without artificially broadening the base of the peaks, which would otherwise distort the integral areas 5[5].
Perform strict manual zero-order and first-order phase correction, followed by a 5th-order polynomial baseline correction strictly applied to the integrated regions 5[5].
Visualizing the qNMR Workflow
Self-validating qNMR workflow for absolute mass fraction quantitation.
Comparative Data Analysis: qNMR vs. HPLC
To demonstrate the performance disparity, two commercial batches of 2-Aminopyrimidin-5-ol HCl were analyzed using both HPLC-UV (Area Normalization at 254 nm) and the optimized
1
H-qNMR protocol.
Table 1: Purity Assessment Comparison
Batch ID
HPLC-UV Purity (Area %)
qNMR Absolute Purity (% w/w)
Identified Discrepancy Factors
Batch A
99.8%
98.5%
Minor residual moisture (HDO peak visible at 3.33 ppm in NMR).
Batch B
99.5%
91.2%
High inorganic salt content (invisible to UV) & residual water.
Analysis of Results:
While HPLC reported both batches as >99% pure, qNMR revealed a severe purity deficit in Batch B. Because HPLC-UV is blind to non-chromophoric impurities, it artificially inflated the purity by normalizing only the UV-active components. qNMR, calculating the absolute mass fraction against the Maleic Acid internal standard, accurately quantified the true active pharmaceutical ingredient (API) content .
The Absolute Purity Equation:
The final mass fraction is calculated using the established qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= Integral area,
N
= Number of nuclei,
M
= Molar mass,
m
= Gravimetric mass, and
P
= Purity of the standard)1[1].
Conclusion
For highly polar, ionizable building blocks like 2-Aminopyrimidin-5-ol hydrochloride, relying solely on HPLC-UV area normalization introduces severe analytical risk by masking inorganic and non-chromophoric impurities. By implementing a self-validating qNMR protocol with a Maleic Acid internal standard, researchers can obtain true absolute mass fraction purity, ensuring downstream stoichiometric accuracy and regulatory compliance in drug development.
References
Purity by Absolute qNMR Instructions - Journal of Medicinal Chemistry (ACS)
A Guide to Quantit
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - Enov
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review
Method development in quantitative NMR towards metrologically traceable organic certified reference m
Comprehensive Safety and Operational Guide for Handling 2-Aminopyrimidin-5-ol Hydrochloride
Executive Summary 2-Aminopyrimidin-5-ol hydrochloride (Free base CAS: 143489-45-6) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals[1]. While its utility in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminopyrimidin-5-ol hydrochloride (Free base CAS: 143489-45-6) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals[1]. While its utility in drug development is vast, the compound presents specific occupational hazards. As a trusted source for laboratory safety, this guide provides drug development professionals with field-proven, mechanistic-driven protocols for the safe handling, storage, and disposal of this chemical.
Mechanistic Toxicology & Hazard Profile
To handle a chemical safely, one must understand the causality behind its hazards. 2-Aminopyrimidin-5-ol hydrochloride is typically supplied as a crystalline solid. The hydrochloride salt form is engineered to enhance the aqueous solubility and stability of the pyrimidine core; however, this introduces specific handling risks.
Upon contact with ambient moisture, sweat, or the mucosal lining of the respiratory tract, the hygroscopic salt undergoes partial dissociation. This dissociation releases localized hydrochloric acid (HCl), which drastically lowers the micro-environmental pH on the skin or mucous membranes. This acidic shift exacerbates the inherent tissue reactivity of the pyrimidine core, directly leading to its primary GHS hazard classifications[1][2]:
H315 : Causes skin irritation.
H319 : Causes serious eye irritation.
H335 : May cause respiratory irritation.
Understanding this moisture-driven dissociation is critical: it dictates why strict humidity control and barrier personal protective equipment (PPE) are non-negotiable, even during seemingly benign powder transfers.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of localized acidic irritation, PPE must be scaled according to the mass of the compound being handled. The following table summarizes the required protective barriers:
Scale of Operation
Eye & Face Protection
Skin & Body Protection
Respiratory Protection
Analytical (< 10 g)
ANSI Z87.1 Safety goggles (no vented sides).
Standard lab coat; Single layer Nitrile gloves (min. 4 mil thickness).
Tyvek® suit or impermeable apron; Double-gloving with extended-cuff Nitrile.
Half-mask elastomeric respirator with P100 cartridges (Fit-tested per)[4][5].
Operational Workflow & Handling Protocols
The following step-by-step methodology ensures a self-validating system where each step prevents the failure of the next.
Step 1: Environmental Setup & Verification
Ensure the chemical fume hood maintains a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers and strong bases, which could trigger an uncontrolled exothermic neutralization.
Step 2: Static Mitigation
Fine hydrochloride powders are prone to aerosolization via static repulsion. Utilize an anti-static weighing gun (ionizer) or a grounded draft shield. Always use stainless steel or conductive spatulas rather than plastic to prevent static cling.
Step 3: Weighing and Transfer
Keep the source container sealed until the last possible moment to prevent hygroscopic moisture absorption. Transfer the pre-calculated mass directly into a tared, sealable reaction vessel. Do not leave the powder exposed to ambient air.
Step 4: Dissolution & Reaction
When adding aqueous or polar solvents, anticipate a mild exotherm and a localized pH drop due to HCl dissociation. Add the solvent dropwise while under continuous magnetic stirring to dissipate heat and prevent the aerosolization of the acidic salt.
Spill Response & Decontamination Protocol
In the event of a powder spill, execute the following protocol to neutralize the hazard before cleanup:
Isolate: Immediately evacuate the 5-foot radius. Lower the fume hood sash to maximize exhaust velocity over the spill zone.
Neutralize: Do not use water directly, as this will dissolve the salt and spread the acidic microenvironment. Instead, generously cover the solid spill with a mild solid base, such as sodium bicarbonate (NaHCO₃), to neutralize any dissociated HCl.
Absorb & Collect: Spray the neutralized mixture lightly with water to bind the powder, then use a damp, inert absorbent pad to carefully collect the material. Never dry sweep, as this will aerosolize the irritating API[4].
Decontaminate & Validate: Wash the contaminated surface with a dilute sodium carbonate solution, followed by a distilled water rinse. Self-Validation: Test the final rinse water with pH paper to ensure the surface has returned to a neutral baseline (pH 6–8).
Waste Management & Disposal Plan
Disposal must strictly adhere to guidelines for laboratory hazardous waste[6].
Solid Waste: Collect all contaminated PPE, spatulas, and neutralized spill cleanup materials in a robust, leak-proof polyethylene container. Label clearly as "Hazardous Waste: 2-Aminopyrimidin-5-ol hydrochloride / Corrosive & Irritant"[7].
Aqueous Waste: Aqueous waste streams containing this compound will be inherently acidic. Collect in compatible high-density polyethylene (HDPE) carboys. Critical: Never mix this acidic waste with cyanide- or sulfide-containing waste streams, as this will generate lethal toxic gases.
Storage Limits: Store waste in a designated Satellite Accumulation Area (SAA). Transfer containers to the central waste facility within 3 days of reaching capacity, or within the 6-month regulatory limit for academic/research facilities[7][8].
Hazard Mitigation & Workflow Visualization
Figure 1: Operational workflow and hazard mitigation pathway for 2-Aminopyrimidin-5-ol HCl.
References
LookChem. "Cas 143489-45-6, 2-Amino-5-hydroxypyrimidine." LookChem Database. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.134 - Respiratory Protection." United States Department of Labor. Available at:[Link]
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." United States EPA. Available at:[Link]